7-Oxaspiro[3.5]nonane-2-carboxylic acid
Overview
Description
7-Oxaspiro[3.5]nonane-2-carboxylic acid, also known as KODAMA acid, is a chiral bicyclic lactone that is prominent in organic synthesis and drug discovery. It has a molecular weight of 170.21 .
Molecular Structure Analysis
The IUPAC name of the compound is 7-oxaspiro[3.5]nonane-2-carboxylic acid and its InChI code is 1S/C9H14O3/c10-8(11)7-5-9(6-7)1-3-12-4-2-9/h7H,1-6H2,(H,10,11) .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 170.21 .Scientific Research Applications
Synthesis Models : Kato et al. (1985) conducted a model study for the synthesis of anisatin, where 2-oxaspiro[3.5]nonane and its derivatives were synthesized, highlighting their importance in complex organic syntheses (Kato, Kitahara, & Yoshikoshi, 1985).
Spirocyclic Oxetanes : A study by Gurry et al. (2015) described the synthesis of 2-oxa-7-azaspiro[3.5]nonane, emphasizing its role in the creation of spirocyclic oxetanes, which are significant in medicinal chemistry (Gurry, McArdle, & Aldabbagh, 2015).
Derivatives of Carbo(hetero)cyclospirobutanoic Lactones : Research by Kuroyan et al. (1995) explored the synthesis of various derivatives of carbo(hetero)cyclospirobutanoic lactones, demonstrating the chemical versatility of spiro-compounds like 7-Oxaspiro[3.5]nonane-2-carboxylic acid (Kuroyan, Pogosyan, & Grigoryan, 1995).
Decarboxylation Studies : A study by Bigley and May (1969) investigated the decarboxylation rates of 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid, providing insights into the reaction mechanisms of similar spiro-compounds (Bigley & May, 1969).
Synthetic Mimetics : Nurieva et al. (2017) synthesized bicyclo[3.3.1]nonane derivatives as mimetics of 2-methoxyestradiol, demonstrating the potential biomedical applications of spiro-compounds (Nurieva et al., 2017).
Supramolecular Structures : Foces-Foces et al. (2005) examined the crystal structures of hydroxycarboxylic acid derivatives related to 7-Oxaspiro[3.5]nonane-2-carboxylic acid, contributing to the understanding of supramolecular chemistry and crystallography (Foces-Foces et al., 2005).
properties
IUPAC Name |
7-oxaspiro[3.5]nonane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)7-5-9(6-7)1-3-12-4-2-9/h7H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAOSQJGTBRERO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719163 | |
Record name | 7-Oxaspiro[3.5]nonane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxaspiro[3.5]nonane-2-carboxylic acid | |
CAS RN |
90612-60-5 | |
Record name | 7-Oxaspiro[3.5]nonane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.